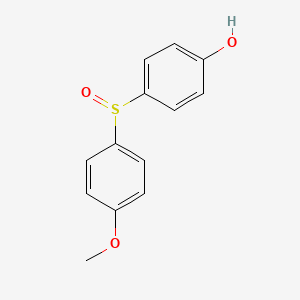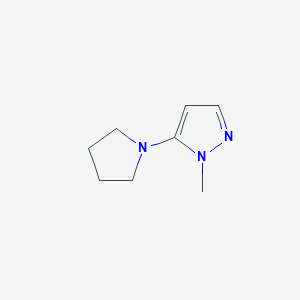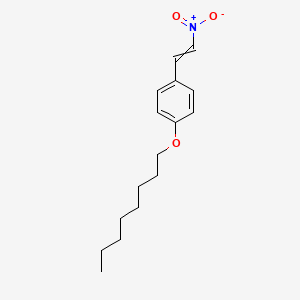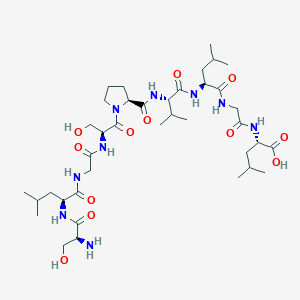![molecular formula C26H38O8 B12535312 Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate CAS No. 672336-90-2](/img/structure/B12535312.png)
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of oxirane (epoxide) groups and benzene-1,3-dicarboxylate moieties, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate typically involves the reaction of benzene-1,3-dicarboxylic acid with 6-[(oxiran-2-yl)methoxy]hexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves esterification, where the carboxylic acid groups of benzene-1,3-dicarboxylic acid react with the hydroxyl groups of 6-[(oxiran-2-yl)methoxy]hexanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted products with nucleophiles.
Applications De Recherche Scientifique
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry.
Biology: Employed in the synthesis of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mécanisme D'action
The mechanism of action of Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure but with different substituents.
Bisphenol A diglycidyl ether: Another epoxy compound with distinct properties.
Bis(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)isophthalate: A related compound with similar functional groups.
Uniqueness
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate is unique due to its specific combination of oxirane and benzene-1,3-dicarboxylate groups, which confer distinct reactivity and versatility in various applications.
Propriétés
Numéro CAS |
672336-90-2 |
|---|---|
Formule moléculaire |
C26H38O8 |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
bis[6-(oxiran-2-ylmethoxy)hexyl] benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C26H38O8/c27-25(31-14-7-3-1-5-12-29-17-23-19-33-23)21-10-9-11-22(16-21)26(28)32-15-8-4-2-6-13-30-18-24-20-34-24/h9-11,16,23-24H,1-8,12-15,17-20H2 |
Clé InChI |
VHFBNFBEGRVSHS-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COCCCCCCOC(=O)C2=CC(=CC=C2)C(=O)OCCCCCCOCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)



![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)
![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)



![(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12535292.png)

![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)
![3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one](/img/structure/B12535303.png)
